An In-depth Technical Guide to Cartap Hydrochloride's Effect on Nicotinic Acetylcholine Receptors
An In-depth Technical Guide to Cartap Hydrochloride's Effect on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride is a synthetic insecticide belonging to the nereistoxin (B154731) analogue chemical class.[1] Originally derived from the natural toxin nereistoxin, isolated from the marine annelid Lumbriconereis heteropoda, Cartap was developed as a potent insecticidal agent with a distinct mechanism of action compared to other major insecticide classes.[1][2] It is primarily used to control chewing and sucking insect pests in a variety of agricultural settings.[3]
The primary molecular target of Cartap hydrochloride and its metabolites is the nicotinic acetylcholine (B1216132) receptor (nAChR).[4][5] nAChRs are ligand-gated ion channels that play a critical role in mediating fast synaptic transmission in the central nervous system of insects.[6] Upon binding of the neurotransmitter acetylcholine (ACh), these pentameric protein complexes undergo a conformational change, opening a central pore permeable to cations and leading to neuronal excitation.[6][7] Cartap's unique interaction with these receptors leads to insect paralysis and death.[3] This document provides a detailed technical overview of the mechanism, kinetics, and experimental evaluation of Cartap hydrochloride's effects on nAChRs.
Core Mechanism of Action
Cartap hydrochloride functions as a non-competitive antagonist of the nicotinic acetylcholine receptor.[1][4] Its mode of action is fundamentally different from that of neonicotinoid insecticides, which act as agonists at the ACh binding site. Instead, Cartap and its active metabolites exert their effect by physically obstructing the ion channel.[5][6]
Pro-insecticide Conversion and Hydrolysis
Cartap is often regarded as a pro-insecticide, as it undergoes conversion to the more potent natural toxicant, nereistoxin (NTX), within plants and animals.[2][8][9] This conversion involves hydrolysis.[4][5] The activity of Cartap is highly dependent on pH, with studies showing it is over 200-fold more effective at a pH of 7.4 compared to 6.1, which is indicative of hydrolytic activation.[5][10] At neutral pH, Cartap rapidly forms its dithiol derivative and some nereistoxin.[5] Evidence suggests that the hydrolytic product, Cartap dithiol, is the most plausible and potent channel-blocking agent.[5][10]
Non-Competitive Channel Blockade
The primary mechanism is the blockade of the nAChR's ion channel.[5] This action is non-competitive, meaning Cartap does not bind to the same site as acetylcholine.[1] Instead, it binds to a distinct site within the ion channel pore, often referred to as the non-competitive blocker (NCB) site.[2] This steric hindrance prevents the flow of ions even when ACh is bound to the receptor's agonist sites.[6]
Electrophysiological studies have characterized this as an "open channel block," where the antagonist molecule enters and occludes the channel pore after it has been opened by an agonist like ACh.[11] This results in a characteristic "flickering" of the channel current, with markedly shortened channel open times.[11]
Binding Site Specificity
Radioligand binding assays have confirmed the binding site of Cartap and nereistoxin.[2] Both compounds are potent and competitive displacers of [3H]thienylcyclohexylpiperidine ([3H]TCP), a classic radioligand that binds to the NCB site within the ion channel of the Apis mellifera (honeybee) nAChR.[2][9]
Interestingly, while nereistoxin also shows some affinity for the agonist binding site (displacing [3H]imidacloprid), Cartap itself does not.[2] This suggests that while Cartap's primary action is direct inhibitory neurotoxicity by blocking the channel, its metabolite NTX may have dual targets, acting as both an NCB and a weak agonist.[2]
Quantitative Data on nAChR Interaction
The following table summarizes the quantitative data from studies investigating the interaction of Cartap hydrochloride and its derivatives with nicotinic acetylcholine receptors.
| Compound | Receptor/Preparation Source | Assay Type | Radioligand | Parameter | Value | Reference |
| Cartap | Apis mellifera (Honeybee) nAChR | Binding Assay | [3H]TCP | Potency | Equally potent to Nereistoxin | [2] |
| Nereistoxin (NTX) | Apis mellifera (Honeybee) nAChR | Binding Assay | [3H]TCP | Potency | Equally potent to Cartap | [2] |
| Cartap | Apis mellifera | Toxicity Assay | - | EC50 (30 min) | 4.9 mg/L | [9] |
| Cartap | Apis mellifera | Toxicity Assay | - | EC50 (24 hr) | 5.2 µg/L | [9] |
| Nereistoxin (NTX) | Chicken α7 nAChR | Electrophysiology | - | Antagonism | Non-competitive | [1] |
| Nereistoxin (NTX) | Chicken α4β2 nAChR | Electrophysiology | - | Antagonism | Non-competitive | [1] |
| Nereistoxin (NTX) | Drosophila/chicken hybrid nAChRs | Electrophysiology | - | Antagonism | Non-competitive | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity and specificity of Cartap hydrochloride for the non-competitive blocker site on the nAChR.
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Objective: To quantify the ability of unlabeled Cartap to displace a radiolabeled ligand specific for the nAChR ion channel pore.
-
Materials:
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Receptor Source: Membrane preparations from insect heads (e.g., Apis mellifera).
-
Radioligand: [3H]thienylcyclohexylpiperidine ([3H]TCP).
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Unlabeled Ligand: Cartap hydrochloride solutions of varying concentrations.
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Assay Buffer: e.g., Tris-HCl buffer at a specific pH (e.g., 7.4).
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Glass fiber filters and a vacuum filtration manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize insect tissue in cold buffer and centrifuge to pellet the membranes containing the nAChRs. Wash the pellets to remove endogenous substances.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of unlabeled Cartap hydrochloride. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess of an unlabeled NCB).
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtering the contents of each tube through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Cartap concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Cartap that inhibits 50% of specific [3H]TCP binding).
-
Single-Channel Patch-Clamp Electrophysiology
This technique provides direct functional evidence of Cartap's action as an open channel blocker.[12][13][14]
-
Objective: To measure the effect of Cartap on the properties of ion flow through individual nAChR channels.
-
Materials:
-
Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs or cultured insect neurons).[15][16]
-
Recording Pipettes: Fire-polished glass micropipettes with a tip resistance of 2–8 MΩ.[14][16]
-
Solutions: Extracellular (bath) solution and intracellular (pipette) solution with appropriate ionic compositions.
-
Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.
-
Antagonist: Cartap hydrochloride.
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Patch-clamp amplifier and data acquisition system.
-
-
Methodology:
-
Seal Formation: A recording pipette filled with intracellular solution is carefully brought into contact with the surface of a cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.[12]
-
Recording Configuration: The experiment is typically performed in the "outside-out" configuration, where a small patch of membrane containing the nAChRs is excised with the receptors' extracellular domains facing the bath solution.[16]
-
Baseline Recording: The membrane patch is held at a constant voltage. A solution containing the nAChR agonist (e.g., ACh) is perfused over the patch to elicit single-channel openings, which are recorded as step-like inward currents.
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Compound Application: After establishing a stable baseline of agonist-induced channel activity, a solution containing both the agonist and Cartap hydrochloride is co-applied to the patch.
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Data Acquisition: The currents flowing through the nAChR channels are recorded before, during, and after the application of Cartap.
-
Data Analysis: Analyze the single-channel recordings to determine changes in channel kinetics. For an open channel blocker like Cartap, the analysis will typically reveal:
-
No change in the single-channel current amplitude (conductance).
-
A significant decrease in the mean open time of the channel.
-
The appearance of "bursts" of activity, where a channel rapidly flickers between open and blocked states before closing.[11]
-
-
Visualizations
Signaling and Logical Pathways
Caption: Mechanism of Cartap as a non-competitive nAChR channel blocker.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship of Cartap's conversion to active metabolites.
References
- 1. Action of nereistoxin on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cartap hydrochloride poisoning: A clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 5. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 361. Cartap (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Open channel block and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Chapter 4 Patch clamp techniques for single channel and whole-cell recording | Semantic Scholar [semanticscholar.org]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. benchchem.com [benchchem.com]
- 16. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
